molecular formula C24H18N4O5S B11140694 (5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11140694
M. Wt: 474.5 g/mol
InChI Key: MFBOMNWWQBQNOL-KGENOOAVSA-N
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Description

The compound “(5E)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2-nitrophenylfuran, 4-propoxyphenyl, and various triazole and thiazole precursors. The key steps could involve:

    Formation of the furan ring: This might be achieved through a cyclization reaction.

    Introduction of the nitro group: This could be done via nitration.

    Formation of the triazole ring: This might involve a cycloaddition reaction.

    Formation of the thiazole ring: This could be achieved through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides or aryl halides with a base.

Major Products

    Oxidation: The major product would be the corresponding amine derivative.

    Reduction: The major product would be the tetrahydrofuran derivative.

    Substitution: The major products would be the substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis. If it has anticancer properties, it might induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5E)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. For example, the presence of the nitro group and the furan ring might enhance its biological activity, while the propoxy group might improve its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C24H18N4O5S

Molecular Weight

474.5 g/mol

IUPAC Name

(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H18N4O5S/c1-2-13-32-16-9-7-15(8-10-16)22-25-24-27(26-22)23(29)21(34-24)14-17-11-12-20(33-17)18-5-3-4-6-19(18)28(30)31/h3-12,14H,2,13H2,1H3/b21-14+

InChI Key

MFBOMNWWQBQNOL-KGENOOAVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=N2

Origin of Product

United States

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